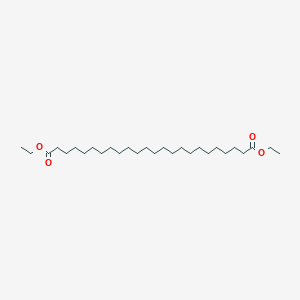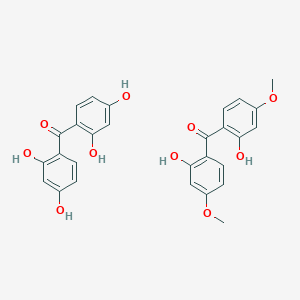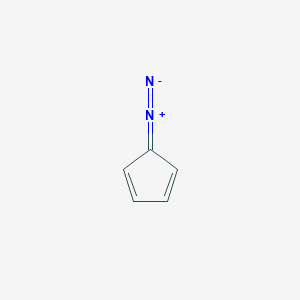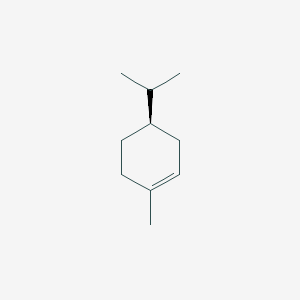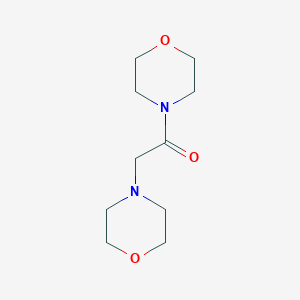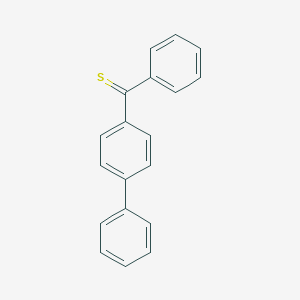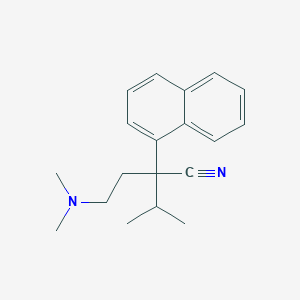
3-Pyridinaldoxim
Übersicht
Beschreibung
Pyridine-3-carbaldehyde oxime is an aldoxime obtained by the formal condensation of the aldehyde group of pyridine-3-carbaldehyde (nicotinaldehyde) with hydroxylamine. It is a member of pyridines and an aldoxime. It derives from a pyridine-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
3-Pyridinaldoxim, oder Nicotinaldehyd-Oxim, wird oft in der chemischen Synthese verwendet. Es kann als Baustein bei der Synthese verschiedener komplexer Moleküle verwendet werden .
Biologische Forschung
In der biologischen Forschung wurde Nicotinaldehyd-Oxim als Inhibitor der Aufnahme von Nicotinsäure und Nicotinamid durch Bordetella pertussis verwendet .
Pharmazeutische Forschung
In der pharmazeutischen Forschung haben Nicotinaldehyd-Oxim-Derivate potenzielle therapeutische Wirkungen gezeigt. Beispielsweise wurde das Nikotin-Analogon „(E)-Nicotinaldehyd O-Cinnamyloxime“ auf seine schützenden Wirkungen auf dopaminerge SH-SY5Y-Zellen untersucht, die Rotenon ausgesetzt waren .
Materialwissenschaften
In den Materialwissenschaften kann Nicotinaldehyd-Oxim bei der Herstellung bestimmter Polymertypen verwendet werden .
Industrielle Anwendungen
In industriellen Anwendungen kann Nicotinaldehyd-Oxim bei der Herstellung von Farbstoffen, Harzen und anderen chemischen Produkten verwendet werden .
Umweltwissenschaften
In den Umweltwissenschaften kann Nicotinaldehyd-Oxim zur Untersuchung des chemischen Verhaltens und Abbaus in der Umwelt verwendet werden .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as pralidoxime, target acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Related compounds like pralidoxime work by reactivating acetylcholinesterase, which has been inactivated by organophosphates .
Biochemical Pathways
3-Pyridinealdoxime might be involved in the aldoxime-nitrile pathway, a significant route of carbon and nitrogen metabolism in many life forms. This pathway starts with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia .
Result of Action
The action of similar compounds often results in the reactivation of enzymes that have been inactivated by certain toxins .
Zukünftige Richtungen
Oximes are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely focus on further exploring the diverse applications of oximes .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 3-Pyridinealdoxime vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "Nicotinaldehyde oxime can be synthesized through a one-step reaction using nicotinaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "Nicotinaldehyde", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve nicotinaldehyde in ethanol", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Heat the mixture to reflux for 2-3 hours", "Cool the mixture and filter the solid product", "Wash the product with ethanol and dry under vacuum", "The resulting product is nicotinaldehyde oxime" ] } | |
CAS-Nummer |
1193-92-6 |
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |
InChI-Schlüssel |
YBKOPFQCLSPTPV-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N\O |
SMILES |
C1=CC(=CN=C1)C=NO |
Kanonische SMILES |
C1=CC(=CN=C1)C=NO |
| 51892-16-1 1193-92-6 |
|
Piktogramme |
Irritant |
Synonyme |
3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

